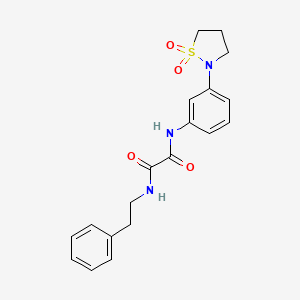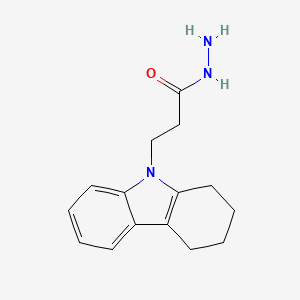![molecular formula C7H9NO4S2 B2420024 Ácido 3-[(Dimetilamino)sulfonil]tiofeno-2-carboxílico CAS No. 944895-25-4](/img/structure/B2420024.png)
Ácido 3-[(Dimetilamino)sulfonil]tiofeno-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C9H12NO4S2. It is a thiophene derivative containing both a dimethylamino group and a sulfonyl group. This compound is considered a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the development of new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound is used to develop new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for use in electronic and optoelectronic devices .
Mecanismo De Acción
Target of Action
3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid, also known as DASTC, is an organic compound with the molecular formula C9H12NO4S2. It is a thiophene derivative containing both a dimethylamino group and a sulfonyl group.
Mode of Action
For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid typically involves the introduction of the dimethylamino and sulfonyl groups onto the thiophene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.
Amination: Introduction of the dimethylamino group using dimethylamine or its derivatives under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Thiophene derivatives with reduced sulfonyl groups.
Substitution: Thiophene derivatives with substituted dimethylamino groups.
Comparación Con Compuestos Similares
Thiophene-2-carboxylic acid: Lacks the dimethylamino and sulfonyl groups.
3-(Methylsulfonyl)thiophene-2-carboxylic acid: Contains a methylsulfonyl group instead of a dimethylamino group.
3-(Dimethylamino)thiophene-2-carboxylic acid: Contains a dimethylamino group but lacks the sulfonyl group.
Uniqueness: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid is unique due to the presence of both the dimethylamino and sulfonyl groups on the thiophene ring. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
3-(dimethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-8(2)14(11,12)5-3-4-13-6(5)7(9)10/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCJHSBYOHIRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(SC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
![N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2419942.png)

![N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2419946.png)



![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2419951.png)





![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)
